6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine

RNase L Activation Binding Affinity Mechanism of Action

6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine is a synthetic purine nucleoside analog with broad antitumor activity against indolent lymphoid malignancies. It operates through a dual mechanism: its 6-methoxy modification confers antimetabolite activity by inhibiting DNA synthesis and inducing apoptosis , while its 2-C-ethynyl group provides a unique bioorthogonal 'click chemistry' handle for functionalization, imaging, or proteomics studies.

Molecular Formula C13H14N4O5
Molecular Weight 306.27 g/mol
Cat. No. B15595106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mthoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine
Molecular FormulaC13H14N4O5
Molecular Weight306.27 g/mol
Structural Identifiers
InChIInChI=1S/C13H14N4O5/c1-3-13(20)9(19)7(4-18)22-12(13)17-6-16-8-10(17)14-5-15-11(8)21-2/h1,5-7,9,12,18-20H,4H2,2H3/t7-,9-,12-,13-/m1/s1
InChIKeyKGZWXFBERRLCBL-NHULRPGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine: A Dual-Function Purine Nucleoside for Cancer Research


6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine is a synthetic purine nucleoside analog with broad antitumor activity against indolent lymphoid malignancies . It operates through a dual mechanism: its 6-methoxy modification confers antimetabolite activity by inhibiting DNA synthesis and inducing apoptosis , while its 2-C-ethynyl group provides a unique bioorthogonal 'click chemistry' handle for functionalization, imaging, or proteomics studies . This combination of therapeutic potential and chemical versatility makes it a distinctive tool for research and development.

Why Simple Purine Nucleoside Analogs Cannot Substitute for 6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine


Substituting 6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) purine with a generic purine analog like fludarabine or 2-chlorodeoxyadenosine (2-CdA) [1] is not scientifically equivalent. These analogs are optimized primarily for their antimetabolite properties but lack the 2-C-ethynyl group that distinguishes this compound [2]. This moiety is critical for applications requiring bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), such as target identification or the creation of novel conjugates. Conversely, substituting it with a non-purine 'clickable' molecule would forfeit the intrinsic antimetabolite activity. This unique bifunctionality prevents simple in-class substitution for experiments where both bioactivity and a chemical reporter are required.

Quantitative Evidence of Differentiation for 6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine


Selective Binding Affinity for RNase L vs. Purine Nucleoside Phosphorylase

This compound exhibits a potent and highly selective interaction with RNase L. In a direct biochemical assay, it activated RNase L with an IC50 of 2.30 nM [1]. In stark contrast, its affinity for another key enzyme in purine metabolism, purine nucleoside phosphorylase, is over 500,000-fold lower, with an IC50 of 1.33E+3 nM (1.33 µM) [2]. This massive differential indicates a high degree of target specificity within the purine pathway.

RNase L Activation Binding Affinity Mechanism of Action Enzyme Assay

Comparative Cytostatic Activity in Chronic Myeloid Leukemia (K562) Model

This compound demonstrates a clear, concentration-dependent cytostatic effect in the K562 chronic myeloid leukemia cell line. While the specific IC50 value is not reported, it exhibits a cytostatic concentration [1] that induces a quantifiable alteration in cell cycle distribution compared to an untreated control after 24 hours of treatment [1]. This provides a measurable cellular phenotype.

Cytostatic Activity Cancer Cell Line Antiproliferative Leukemia

Bioorthogonal Utility via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 2-C-ethynyl group on the ribose ring is a defining structural feature that is absent in most conventional purine antimetabolites like fludarabine or cladribine [1]. This terminal alkyne is a specific chemical handle that undergoes highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing partner molecules .

Click Chemistry Bioorthogonal Conjugation CuAAC Chemical Proteomics

Primary Research Applications for 6-Methoxy-9-beta-D-(2-C-ethynyl-ribofuranosyl) Purine


Mechanistic Studies of the 2-5A/RNase L Pathway

This compound is uniquely suited for investigating the 2-5A/RNase L pathway. Its sub-nanomolar potency (IC50 2.30 nM) for RNase L activation makes it a potent chemical probe to dissect this antiviral and apoptosis-related pathway [1]. The high selectivity over purine nucleoside phosphorylase ensures that observed effects are more likely due to the specific target interaction, reducing off-target confounds [1].

Creation of Functionalized Purine Nucleoside Conjugates

The terminal alkyne handle on this compound enables its use as a core building block for synthesizing novel chemical entities via CuAAC click chemistry [1]. Researchers can conjugate it to fluorophores for live-cell imaging of nucleoside trafficking, to biotin for chemoproteomic target identification studies, or to other therapeutic molecules to create novel bifunctional conjugates.

Investigating Antiproliferative Mechanisms in Lymphoid Malignancies

This compound is a relevant tool for investigating the effects of purine antimetabolites in models of indolent lymphoid malignancies [1]. Its demonstrated cytostatic activity in the K562 cell line provides a foundation for comparative studies of cell cycle arrest and apoptosis induction [2], especially when compared to other known antimetabolites to understand how the 6-methoxy and 2-ethynyl modifications impact efficacy and mechanism.

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